Lyngbyatoxin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

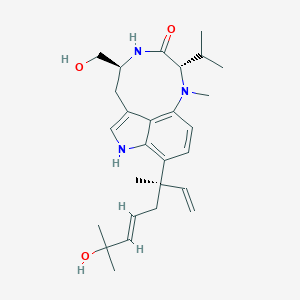

Lyngbyatoxin C is an amino acid amide.

Wissenschaftliche Forschungsanwendungen

Tumor Promotion

Lyngbyatoxin C is known for its ability to activate protein kinase C (PKC), which plays a crucial role in cell signaling pathways associated with cancer progression. Studies have shown that this compound can induce tumor formation in experimental models, making it a subject of interest in cancer research. The compound's mechanism involves binding to PKC isozymes, although recent findings suggest that some derivatives may exert their effects through non-PKC activation pathways .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, cytotoxic assays using L1210 leukemia cells revealed that this compound has an IC50 value comparable to other known cytotoxic agents . The following table summarizes the cytotoxicity of this compound and its derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 leukemia cells | 8.1 |

| 12-epi-Lyngbyatoxin A | L1210 leukemia cells | 20.4 |

| 2-oxo-3-hydroxy-Lyngbyatoxin A | L1210 leukemia cells | 98 |

Environmental Impact

Ecological Studies

this compound has been implicated in ecological studies due to its toxicity to marine life. It is known to cause swimmer's itch and food poisoning associated with cyanobacterial blooms. The compound's presence in aquatic environments raises concerns about its impact on marine ecosystems and human health .

Case Studies

Case Study 1: Marine Turtle Poisoning

A documented case highlighted the role of this compound as a causative agent in marine turtle poisoning incidents. The compound was found in the tissues of affected turtles, leading to significant mortality rates . This case emphasizes the need for monitoring cyanobacterial toxins in marine habitats.

Case Study 2: Human Dermatitis

Another study reported cases of human dermatitis linked to exposure to waters contaminated with Lyngbyatoxin-producing cyanobacteria. Symptoms included skin irritation and allergic reactions, underscoring the public health implications of this toxin .

Eigenschaften

CAS-Nummer |

133084-53-4 |

|---|---|

Molekularformel |

C27H39N3O3 |

Molekulargewicht |

453.6 g/mol |

IUPAC-Name |

(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1 |

InChI-Schlüssel |

VMLLPMJDAXPWAA-PIKNDIPASA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

Isomerische SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO |

Kanonische SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

Synonyme |

lyngbyatoxin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.